![molecular formula C20H19N3O3S2 B2377868 3-({3-[3-(methylsulfanyl)phenyl]-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl}methyl)benzonitrile CAS No. 912781-19-2](/img/structure/B2377868.png)
3-({3-[3-(methylsulfanyl)phenyl]-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl}methyl)benzonitrile
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Overview
Description
3-({3-[3-(methylsulfanyl)phenyl]-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl}methyl)benzonitrile is a useful research compound. Its molecular formula is C20H19N3O3S2 and its molecular weight is 413.51. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
A study by Ammal, Prajila, and Joseph (2018) investigated the corrosion inhibition properties of 1,3,4-oxadiazole derivatives, which are structurally related to the specified compound. These derivatives demonstrated effective corrosion inhibition towards mild steel in sulfuric acid. The protective layer formation was evidenced by increased charge transfer resistance and supported by SEM micrographs, indicating potential applications in corrosion prevention (Ammal, Prajila, & Joseph, 2018).
Organic Synthesis and Chemical Reactions
Collins, Hughes, and Johnson (2000) described the chemical modification of dihydro-1,2,4-triazin-6(1H)-ones, including reactions that produce methylsulfanyl derivatives similar to the specified compound. These reactions demonstrate the compound's utility in organic synthesis (Collins, Hughes, & Johnson, 2000).
Riedl et al. (2003) studied the flash vacuum pyrolysis of benzotriazine derivatives, including methylsulfanyl compounds. This research highlights the compound's potential in generating complex reaction mixtures and exploring radical processes in pyrolysis (Riedl et al., 2003).
Antimicrobial Applications
Chakraborty et al. (2014) synthesized 1H-benzo[d]imidazole derivatives, structurally related to the specified compound, and screened them for antibacterial and antifungal activity. Some derivatives showed appreciable antifungal activity, suggesting potential applications in developing new antimicrobial agents (Chakraborty, Sharma, Madhubala, & Mishra, 2014).
Mullen et al. (1988) evaluated the in vitro antifungal activity of a series of compounds structurally related to the specified chemical. These compounds showed moderate to potent activity against various fungal strains, indicating their potential as novel antifungal agents (Mullen, Mitchell, Allen, & Georgiev, 1988).
Synthesis of Novel Derivatives
Mabkhot, Kheder, and Al-Majid (2010) described the synthesis of thieno-thiophene derivatives, which are structurally analogous to the specified compound. This research demonstrates the compound's relevance in the synthesis of novel organic molecules with potential applications in various fields (Mabkhot, Kheder, & Al-Majid, 2010).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects . The presence of a positive charge on either of two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which may contribute to its interaction with various targets.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
Imidazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its absorption and distribution in the body.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound may have various effects at the molecular and cellular level.
properties
IUPAC Name |
3-[[3-(3-methylsulfanylphenyl)-2,5,5-trioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-27-17-7-3-6-16(9-17)23-19-13-28(25,26)12-18(19)22(20(23)24)11-15-5-2-4-14(8-15)10-21/h2-9,18-19H,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGZWGYXDOGGLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)CC4=CC(=CC=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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